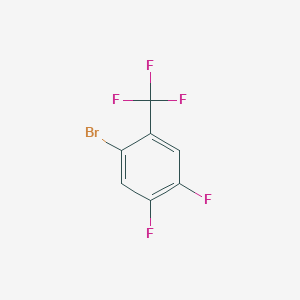

2-Bromo-4,5-difluorobenzotrifluoride

Descripción

This compound is a critical intermediate in organic synthesis, characterized by its molecular formula C₇H₃BrF₂O and molecular weight of 220.9989 g/mol . Its unique reactivity stems from the electron-withdrawing effects of bromine and fluorine substituents, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. The aldehyde functional group (-CHO) facilitates nucleophilic substitutions, condensations, and oxidations, making it indispensable for constructing heterocyclic frameworks in drug discovery .

Propiedades

IUPAC Name |

1-bromo-4,5-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRRQLCTAKISEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801230357 | |

| Record name | Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112290-04-7 | |

| Record name | Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112290-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-difluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2-bromobenzotrifluoride with fluorinating agents such as potassium fluoride in the presence of a catalyst like potassium tetrafluorocobaltate in dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of 2-Bromo-4,5-difluorobenzotrifluoride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4,5-difluorobenzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., DMSO, DMF) are commonly used.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid in the presence of catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzotrifluorides.

Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

Oxidation and Reduction: Formation of hydroxylated or hydrogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis

- Role: 2-Bromo-4,5-difluorobenzotrifluoride serves as a versatile building block in the synthesis of complex organic molecules.

- Reactions: It participates in nucleophilic substitutions where the bromine atom can be replaced by various nucleophiles (amines, thiols) and electrophilic substitutions involving fluorine atoms.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium amide, DMSO | Substituted benzotrifluorides |

| Electrophilic Substitution | Nitric acid | Nitro derivatives |

| Oxidation/Reduction | Potassium permanganate | Hydroxylated derivatives |

Biology and Medicine

Medicinal Chemistry

- Applications: The compound is investigated for its potential therapeutic effects, particularly its derivatives which exhibit antimicrobial and anticancer properties.

- Case Study: Research has shown that certain derivatives can inhibit specific cancer cell lines, suggesting a pathway for drug development.

| Derivative | Activity | Target Cell Line |

|---|---|---|

| 2-Bromo-4,5-difluorobenzotrifluoride derivative A | Anticancer | MCF-7 (breast cancer) |

| 2-Bromo-4,5-difluorobenzotrifluoride derivative B | Antimicrobial | E. coli |

Industrial Applications

Production of Specialty Chemicals

- Usage: The compound finds applications in the production of polymers and advanced materials due to its stability and reactivity.

- Example: It is employed in the synthesis of fluorinated polymers which are used in coatings and electronic materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4,5-difluorobenzotrifluoride involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their structure and function. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, which are facilitated by the electron-withdrawing effects of the trifluoromethyl group .

Comparación Con Compuestos Similares

The following comparison focuses on structurally analogous bromo- and fluoro-substituted aromatic compounds from the evidence, highlighting differences in functional groups, physical properties, and applications.

Functional Group Variations

Key Observations :

- Reactivity : The aldehyde group in 2-Bromo-4,5-difluorobenzaldehyde supports nucleophilic additions, while the carboxylic acid (in benzoic acid derivatives) and acid chloride groups enable condensation and acylation reactions, respectively .

- Physical Properties: The benzoic acid derivative has a high density (1.9 g/cm³), suggesting a compact crystalline structure, whereas the phenol derivative’s hydroxyl group enhances solubility in polar solvents .

Substituent Position and Similarity

lists compounds with structural similarity scores to 2-Bromo-4,5-difluorobenzoic acid (CAS: 2252-37-1):

- 2-Bromo-5-fluoro-4-methylbenzoic acid (Similarity: 0.94): Positional isomerism of fluorine and methyl groups impacts electronic effects and regioselectivity .

Actividad Biológica

2-Bromo-4,5-difluorobenzotrifluoride (CAS No. 156243-64-0) is a halogenated aromatic compound known for its diverse applications in organic synthesis and potential biological activity. This article explores its biological properties, including toxicity, environmental impact, and its role in pharmaceutical synthesis.

- Molecular Formula : C7H2BrF5

- Molecular Weight : 260.99 g/mol

- IUPAC Name : 5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene

- Solubility : Slightly soluble in water

Biological Activity Overview

The biological activity of 2-bromo-4,5-difluorobenzotrifluoride encompasses various aspects, including its toxicity profile and potential therapeutic applications.

Toxicity Profile

The compound has been classified under several toxicological categories:

- Skin Corrosion/Irritation : Category 2

- Serious Eye Damage/Eye Irritation : Category 2

- Specific Target Organ Toxicity (Single Exposure) : Category 3 (Respiratory Tract Irritation) .

These classifications indicate that exposure to the compound can lead to significant irritation of skin and eyes, as well as respiratory issues.

Ecotoxicological Data

The ecotoxicological impact of 2-bromo-4,5-difluorobenzotrifluoride is notable:

- It has shown potential endocrine-disrupting properties.

- No data is available regarding its persistence in soil or water, indicating a need for further research on its environmental fate .

Applications in Synthesis

One of the primary applications of 2-bromo-4,5-difluorobenzotrifluoride is in the synthesis of complex organic molecules. It is employed in Lewis acid-promoted reactions to synthesize unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes . This highlights its importance in pharmaceutical chemistry where complex structures are often required.

Case Study 1: Synthesis of Carbazoles

In a study focused on the synthesis of carbazoles, researchers utilized 2-bromo-4,5-difluorobenzotrifluoride as a critical intermediate. The reaction conditions were optimized to achieve high yields and selectivity for the desired products. The findings indicated that the incorporation of this compound significantly improved the overall efficiency of the synthetic pathway .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the effects of 2-bromo-4,5-difluorobenzotrifluoride on human cell lines. The results demonstrated dose-dependent cytotoxicity with significant effects observed at higher concentrations. This study underscored the importance of safety measures when handling this compound in laboratory settings .

Summary Table of Biological Activity Data

| Property | Value/Classification |

|---|---|

| CAS Number | 156243-64-0 |

| Molecular Weight | 260.99 g/mol |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Respiratory Irritation | Category 3 |

| Environmental Impact | Endocrine disruptor potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.